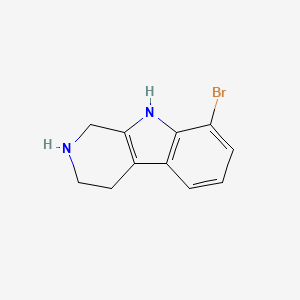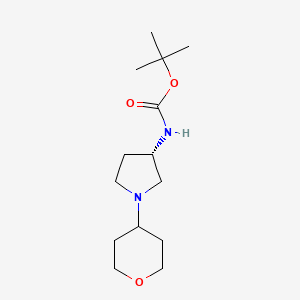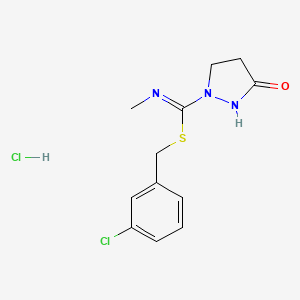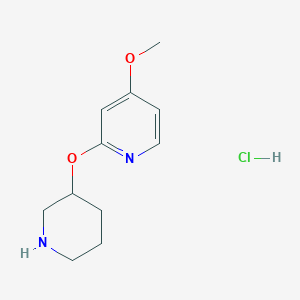![molecular formula C26H21BrN4O2S B2353984 4-[(6-溴-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]-N-[2-(1H-吲哚-3-基)乙基]苯甲酰胺 CAS No. 422287-37-4](/img/no-structure.png)
4-[(6-溴-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]-N-[2-(1H-吲哚-3-基)乙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C26H21BrN4O2S and its molecular weight is 533.44. The purity is usually 95%.
BenchChem offers high-quality 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition
类似于4-[(6-溴-4-氧代-2-硫代-1H-喹唑啉-3-基)甲基]-N-[2-(1H-吲哚-3-基)乙基]苯甲酰胺的化合物显示出对Nampt的强效抑制作用。这种抑制对细胞实验中的细胞毒性至关重要。3-吡啶甲酰胺取代基的存在对这种活性至关重要 (Lockman et al., 2010)。
抗病毒活性
喹唑啉酮衍生物已经显示出对各种病毒(包括甲型流感病毒和严重急性呼吸综合征冠状病毒)具有显著的抗病毒活性。这些化合物的结构使其能够在体内表现出强效的抗病毒浓度和选择性指数,表明在治疗病毒感染方面具有潜力 (Selvam et al., 2007)。
抗菌和抗真菌活性
喹唑啉酮的衍生物已被发现对各种细菌菌株(包括大肠杆菌和伤寒沙门氏菌)以及白念珠菌等真菌物种具有有效作用。它们的结构使其具有强效的体外抗菌和抗真菌活性,使其成为开发新型抗菌剂的候选物 (Mohamed et al., 2010)。
抗肿瘤药物
基于喹唑啉-4-酮的化合物,与所讨论的化合物在结构上相似,已显示出高抑制生长活性,表明它们作为抗肿瘤药物的潜力。这些化合物显示出独特的生化特性,包括延迟、非特异性细胞周期阻滞 (Bavetsias et al., 2002)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(1H-indol-3-yl)ethyl]benzamide, which is synthesized from 2-nitrobenzaldehyde. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "coupling agent" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzoic acid is first converted to its methyl ester using methanol and sulfuric acid. The resulting methyl ester is then reacted with phosphorus oxychloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-mercapto-3-methyl-1,2,4-triazole to form the desired intermediate, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(1H-indol-3-yl)ethyl]benzamide: 2-nitrobenzaldehyde is first reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-(1H-indol-3-yl)ethanamine to form the desired intermediate, N-[2-(1H-indol-3-yl)ethyl]benzamide.", "Coupling of intermediates: The two intermediates, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(1H-indol-3-yl)ethyl]benzamide, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide." ] } | |
CAS 编号 |
422287-37-4 |
分子式 |
C26H21BrN4O2S |
分子量 |
533.44 |
IUPAC 名称 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C26H21BrN4O2S/c27-19-9-10-23-21(13-19)25(33)31(26(34)30-23)15-16-5-7-17(8-6-16)24(32)28-12-11-18-14-29-22-4-2-1-3-20(18)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34) |
InChI 键 |
VVCQHJSKSOEXQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)




![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)
